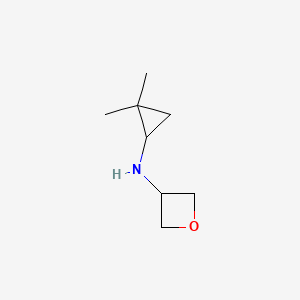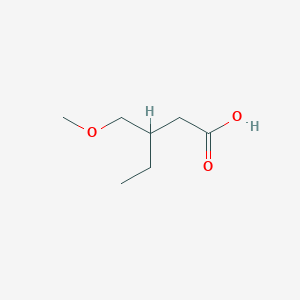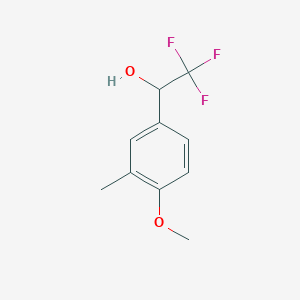
Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate is an organic compound characterized by its unique structure, which includes a bromine atom, an acetamido group, and a methyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate typically involves the following steps:
Acetylation: The acetamido group is introduced by reacting the brominated intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the intermediate to form the methyl ester, which can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes typically use automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the double bond into a single bond.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding oxo derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Formation of dehalogenated or hydrogenated products.
Oxidation: Formation of oxo derivatives or carboxylic acids.
科学研究应用
Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and acetamido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing active intermediates that exert biological effects.
相似化合物的比较
Similar Compounds
Methyl (3E)-4-bromo-2-acetamidopent-3-enoate: An isomer with a different configuration around the double bond.
Ethyl (3Z)-4-bromo-2-acetamidopent-3-enoate: A similar compound with an ethyl ester instead of a methyl ester.
Methyl (3Z)-4-chloro-2-acetamidopent-3-enoate: A similar compound with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl (3Z)-4-bromo-2-acetamidopent-3-enoate is unique due to its specific configuration and functional groups, which confer distinct reactivity and biological activity. The presence of the bromine atom and the (3Z) configuration can influence its chemical behavior and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H12BrNO3 |
|---|---|
分子量 |
250.09 g/mol |
IUPAC 名称 |
methyl (Z)-2-acetamido-4-bromopent-3-enoate |
InChI |
InChI=1S/C8H12BrNO3/c1-5(9)4-7(8(12)13-3)10-6(2)11/h4,7H,1-3H3,(H,10,11)/b5-4- |
InChI 键 |
HBKOYLKIHXUMFJ-PLNGDYQASA-N |
手性 SMILES |
C/C(=C/C(C(=O)OC)NC(=O)C)/Br |
规范 SMILES |
CC(=CC(C(=O)OC)NC(=O)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-N'-hydroxycarbamimidoyl]-N,N-dimethylbenzamide](/img/structure/B11721820.png)


![2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11721837.png)





![Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11721867.png)



